

An In-Depth Technical Guide to the Spectral Data of 4-Bromobenzyl Mercaptan

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromobenzyl mercaptan

Cat. No.: B102075

[Get Quote](#)

This technical guide provides a comprehensive analysis of the spectral data for **4-bromobenzyl mercaptan** (CAS No: 19552-10-4).[1][2][3] Given the limited availability of a complete, experimentally verified dataset in public repositories, this document integrates high-quality predicted spectral data with a thorough analysis of structurally analogous compounds. This approach offers a robust and reliable resource for researchers, scientists, and professionals in drug development for the identification, characterization, and application of this compound.

Molecular Structure and Spectroscopic Overview

4-Bromobenzyl mercaptan, with the empirical formula C_7H_7BrS , possesses a molecular weight of approximately 203.10 g/mol. The molecule's structure, featuring a para-substituted bromobenzyl group attached to a mercaptan (-SH), gives rise to characteristic spectral fingerprints across various analytical techniques. This guide will delve into the nuanced details of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Caption: Molecular structure of **4-Bromobenzyl Mercaptan**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the predicted 1H and ^{13}C NMR spectra of **4-**

bromobenzyl mercaptan, with interpretations grounded in the analysis of similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number, connectivity, and chemical environment of the hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of **4-bromobenzyl mercaptan** in deuterated chloroform (CDCl₃) is summarized below.

Table 1: Predicted ¹H NMR Spectral Data for **4-Bromobenzyl Mercaptan**

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~7.45	Doublet	2H	Ar-H (ortho to Br)
~7.18	Doublet	2H	Ar-H (meta to Br)
~3.68	Doublet	2H	Ar-CH ₂ -SH
~1.70	Triplet	1H	-SH

Disclaimer: The ¹H NMR data presented is based on predictive algorithms and analysis of structurally similar compounds and may not reflect experimentally observed values.

Expertise & Experience: Causality Behind the Predicted Chemical Shifts

- Aromatic Protons (7.18-7.45 ppm): The aromatic region is expected to show a classic AA'BB' system, typical of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing bromine atom are deshielded and thus resonate at a lower field (~7.45 ppm) compared to the protons meta to the bromine (~7.18 ppm). This pattern is consistent with the experimental data for related compounds like 4-bromobenzyl bromide and 4-bromobenzyl alcohol.
- Benzylic Protons (~3.68 ppm): The methylene protons (CH₂) adjacent to both the aromatic ring and the sulfur atom are expected to appear as a doublet. The coupling to the thiol proton (-SH) results in this splitting. Their chemical shift is influenced by the deshielding effect of the aromatic ring. For comparison, the benzylic protons in 4-chlorobenzyl mercaptan appear at approximately 3.68 ppm.[4]

- Thiol Proton (~1.70 ppm): The thiol proton is typically observed as a triplet due to coupling with the adjacent methylene protons. Its chemical shift can be variable and is sensitive to concentration, solvent, and temperature. In 4-chlorobenzyl mercaptan, this proton resonates at around 1.74 ppm.[4]

Caption: Predicted ^1H NMR assignments for **4-Bromobenzyl Mercaptan**.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides insights into the carbon framework of the molecule.

Table 2: Predicted ^{13}C NMR Spectral Data for **4-Bromobenzyl Mercaptan**

Chemical Shift (δ) (ppm)	Assignment
~138.5	C-Ar (C-CH ₂)
~131.6	C-Ar (CH, meta to Br)
~130.5	C-Ar (CH, ortho to Br)
~121.2	C-Ar (C-Br)
~28.5	Ar-CH ₂ -SH

Disclaimer: The ^{13}C NMR data is based on predictions from chemical software and should be confirmed with experimental data.

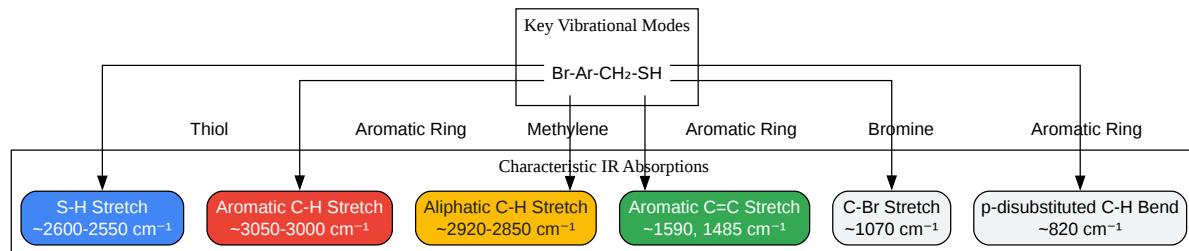
Expertise & Experience: Rationale for Predicted Chemical Shifts

- Aromatic Carbons (121.2-138.5 ppm): Four distinct signals are expected for the aromatic carbons. The carbon atom attached to the bromine (C-Br) is expected at approximately 121.2 ppm. The carbon bearing the methylene group (C-CH₂) is predicted to be the most downfield of the aromatic carbons at around 138.5 ppm. The remaining two signals correspond to the aromatic CH carbons.
- Aliphatic Carbon (~28.5 ppm): The benzylic carbon (Ar-CH₂-SH) is expected to resonate in the aliphatic region, with a predicted chemical shift of approximately 28.5 ppm. For comparison, the benzylic carbon in 4-chlorobenzyl mercaptan is observed at 28.21 ppm.[4]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted significant vibrational frequencies for **4-bromobenzyl mercaptan** are listed below.

Table 3: Predicted IR Spectral Data for **4-Bromobenzyl Mercaptan**


Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3050-3000	C-H stretch	Aromatic
~2920-2850	C-H stretch	Aliphatic (CH ₂)
~2600-2550	S-H stretch	Thiol
~1590, 1485	C=C stretch	Aromatic ring
~1070	C-Br stretch	Aryl bromide
~820	C-H bend	p-disubstituted ring

Disclaimer: The IR data presented is based on predictive algorithms and characteristic group frequencies and should be confirmed with experimental data.

Expertise & Experience: Interpretation of Key Vibrational Modes

- S-H Stretch (2600-2550 cm⁻¹): The presence of a weak absorption band in this region is a key indicator of the thiol functional group. This peak is often sharp but of low intensity.
- Aromatic C-H and C=C Vibrations: The aromatic ring gives rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
- Para-Disubstitution Pattern (~820 cm⁻¹): A strong absorption band around 820 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration for a 1,4-disubstituted (para) aromatic ring.

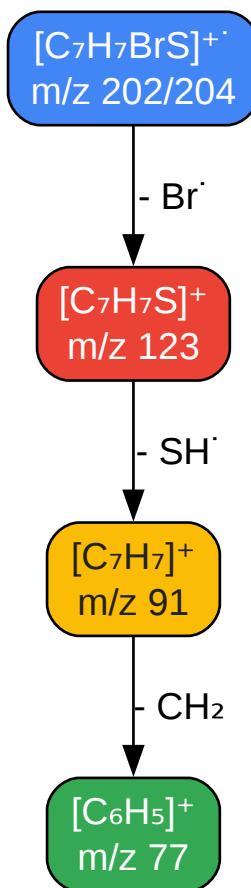
- C-Br Stretch ($\sim 1070 \text{ cm}^{-1}$): The stretching vibration of the carbon-bromine bond is expected to appear in the fingerprint region.

[Click to download full resolution via product page](#)

Caption: Key IR vibrational modes for **4-Bromobenzyl Mercaptan**.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.


Table 4: Predicted Major Fragment Ions in the Mass Spectrum of **4-Bromobenzyl Mercaptan**

m/z	Ion	Significance
202/204	[C ₇ H ₇ BrS] ⁺	Molecular ion (M ⁺) with bromine isotopes
123	[C ₇ H ₇ S] ⁺	Loss of Br
91	[C ₇ H ₇] ⁺	Tropylium ion
77	[C ₆ H ₅] ⁺	Phenyl cation

Disclaimer: The mass spectrometry data presented is based on predicted fragmentation patterns and should be confirmed with experimental data.

Expertise & Experience: Analysis of the Fragmentation Pathway

- Molecular Ion (m/z 202/204): The molecular ion peak is expected to be observed as a pair of peaks with approximately equal intensity, separated by two mass units. This is the characteristic isotopic signature of a molecule containing one bromine atom (^{79}Br and ^{81}Br).
- Loss of Bromine (m/z 123): A significant fragment is anticipated at m/z 123, corresponding to the loss of a bromine radical from the molecular ion.
- Tropylium Ion (m/z 91): The formation of the highly stable tropylium ion is a common fragmentation pathway for benzyl-containing compounds.
- Phenyl Cation (m/z 77): The presence of a peak at m/z 77 would indicate the formation of a phenyl cation.

[Click to download full resolution via product page](#)

Caption: Predicted mass spectrometry fragmentation of **4-Bromobenzyl Mercaptan**.

Part 4: Experimental Protocols

The following are generalized, standard operating procedures for the acquisition of spectral data for compounds such as **4-bromobenzyl mercaptan**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **4-bromobenzyl mercaptan** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-pulse proton spectrum.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- Sample Preparation:
 - Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by melting a small amount of the solid between two salt plates.
 - Liquid: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
- Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.

Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable ionization source.
- Ionization: Electron Ionization (EI) is a common technique for this type of molecule.
- Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.
- Data Acquisition: Scan a suitable mass range to detect the molecular ion and expected fragment ions.

References

- ChemBK. (4-Bromobenzyl)mercaptan. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. CAS 19552-10-4: (4-Bromobenzyl)mercaptan | CymitQuimica [cymitquimica.com]
- 3. 4-Bromobenzyl mercaptan, 98% | Fisher Scientific [fishersci.ca]
- 4. 4-CHLOROBENZYL MERCAPTAN(6258-66-8) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectral Data of 4-Bromobenzyl Mercaptan]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b102075#spectral-data-for-4-bromobenzyl-mercaptan-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com